Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride
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Overview
Description
Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride is a complex organic compound that features a unique structure combining a benzoate ester, an oxadiazolium ring, and a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride typically involves multiple steps. One common route includes the formation of the oxadiazolium ring through the cyclization of appropriate precursors under controlled conditions. The phenylpropan-2-yl group is introduced via alkylation reactions, and the final esterification step involves the reaction of the intermediate with methyl benzoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride involves its interaction with molecular targets and pathways within biological systems. The oxadiazolium ring and phenylpropan-2-yl group play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Phenylpropan-2-yl Compounds: Compounds with the phenylpropan-2-yl group have comparable reactivity and biological activities.
Uniqueness
Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
78915-47-6 |
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Molecular Formula |
C21H23ClN4O4 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride |
InChI |
InChI=1S/C21H22N4O4.ClH/c1-15(12-16-6-4-3-5-7-16)25-14-19(29-24-25)23-21(27)22-13-17-8-10-18(11-9-17)20(26)28-2;/h3-11,14-15H,12-13H2,1-2H3,(H-,22,23,24,27);1H |
InChI Key |
KFBWDUGTINRTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)NC(=O)NCC3=CC=C(C=C3)C(=O)OC.[Cl-] |
Origin of Product |
United States |
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